molecular formula C9H7ClO B1350998 3-(2-Chlorophenyl)prop-2-yn-1-ol CAS No. 80151-26-4

3-(2-Chlorophenyl)prop-2-yn-1-ol

Cat. No.: B1350998
CAS No.: 80151-26-4
M. Wt: 166.6 g/mol
InChI Key: VPTSXDNZKHJDLN-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H7ClO It is a propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)prop-2-yn-1-ol typically involves the reaction of 2-chlorobenzaldehyde with propargyl alcohol in the presence of a base. One common method is the use of a palladium-catalyzed coupling reaction, where 2-chlorobenzaldehyde is reacted with propargyl alcohol in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the triple bond.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(2-Chlorophenyl)prop-2-ynal (aldehyde) or 3-(2-Chlorophenyl)prop-2-ynoic acid (carboxylic acid).

    Reduction: 3-(2-Chlorophenyl)prop-2-en-1-ol (alkene) or 3-(2-Chlorophenyl)propan-1-ol (alkane).

    Substitution: 3-(2-Azidophenyl)prop-2-yn-1-ol or 3-(2-Cyanophenyl)prop-2-yn-1-ol.

Scientific Research Applications

3-(2-Chlorophenyl)prop-2-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the triple bond play crucial roles in its reactivity, allowing it to participate in various biochemical reactions. The compound can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)prop-2-yn-1-ol
  • 1-(2-Chlorophenyl)prop-2-yn-1-ol
  • 1-(4-Chlorophenyl)prop-2-yn-1-ol

Comparison

3-(2-Chlorophenyl)prop-2-yn-1-ol is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 3-(3-Chlorophenyl)prop-2-yn-1-ol and 1-(2-Chlorophenyl)prop-2-yn-1-ol, the compound exhibits different chemical and biological properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-(2-chlorophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTSXDNZKHJDLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399431
Record name 3-(2-chlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80151-26-4
Record name 3-(2-chlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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